molecular formula C16H22N4O2 B7056549 4-(cyclopropanecarbonylamino)-N-(3-methylpyridin-4-yl)piperidine-1-carboxamide

4-(cyclopropanecarbonylamino)-N-(3-methylpyridin-4-yl)piperidine-1-carboxamide

Cat. No.: B7056549
M. Wt: 302.37 g/mol
InChI Key: XBOYHZMGYLIXOW-UHFFFAOYSA-N
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Description

4-(cyclopropanecarbonylamino)-N-(3-methylpyridin-4-yl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a pyridine moiety, and a cyclopropane group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanecarbonylamino)-N-(3-methylpyridin-4-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the pyridine moiety: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridine ring to the piperidine scaffold.

    Attachment of the cyclopropane group: This can be done through a cyclopropanation reaction, where a cyclopropane ring is formed and attached to the piperidine ring.

    Final functionalization: The compound is then functionalized with the desired carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanecarbonylamino)-N-(3-methylpyridin-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-(cyclopropanecarbonylamino)-N-(3-methylpyridin-4-yl)piperidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: It can be studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

    Biology: It can be used as a tool compound to study specific biological processes or pathways.

Mechanism of Action

The mechanism of action of 4-(cyclopropanecarbonylamino)-N-(3-methylpyridin-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclopropanecarbonylamino)-N-(3-methylpyridin-4-yl)piperidine-1-carboxamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical properties and potential biological activities. The presence of the piperidine ring, pyridine moiety, and cyclopropane group in a single molecule makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-(3-methylpyridin-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-11-10-17-7-4-14(11)19-16(22)20-8-5-13(6-9-20)18-15(21)12-2-3-12/h4,7,10,12-13H,2-3,5-6,8-9H2,1H3,(H,18,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOYHZMGYLIXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)N2CCC(CC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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